PARP-1 Inhibitory Activity: N3-Methylation Abolishes Potency Compared to N3-Unsubstituted Quinazolinones
The presence of the N3-methyl group on 7-fluoro-3-methylquinazoline-2,4(1H,3H)-dione is predicted to severely attenuate PARP-1 inhibitory activity relative to N3-unsubstituted analogs. This prediction is based on direct experimental evidence from Griffin et al. (1998), who demonstrated that N3-methylation of quinazolinones increased the PARP-1 IC₅₀ from 0.13–0.27 µM (for the corresponding 8-methylquinazolinones) to >100 µM (for the N3-methylquinazolinones 42 and 43) [1]. While the target compound itself has not been directly assayed for PARP-1 inhibition, the class-level inference from the N3-methyl SAR is strong: the compound is >370-fold less potent than N3-unsubstituted quinazolin-4(3H)-ones (8-methyl series).
| Evidence Dimension | PARP-1 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Predicted IC₅₀ > 100 µM (based on N3-methylquinazolinone class SAR) |
| Comparator Or Baseline | N3-unsubstituted 8-methylquinazolin-4(3H)-ones: IC₅₀ 0.13–0.27 µM (compounds 14–34) |
| Quantified Difference | >370-fold reduction in potency upon N3-methylation |
| Conditions | PARP-1 enzymatic assay in permeabilized L1210 murine leukemia cells |
Why This Matters
This establishes CAS 917343-24-9 as a critical N3-methyl control compound for SAR studies, enabling researchers to confirm that observed biological activity is driven by the core scaffold rather than the N3 substituent.
- [1] Griffin RJ, Srinivasan S, Bowman K, Calvert AH, Curtin NJ, Newell DR, Pemberton LC, Golding BT. Resistance-modifying agents. 5. Synthesis and biological properties of quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). J Med Chem. 1998 Dec 17;41(26):5247-56. PMID: 9857092. View Source
